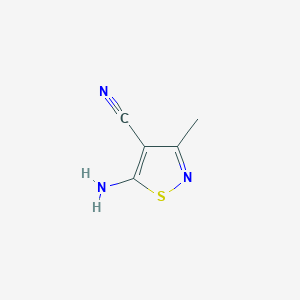

5-Amino-3-methyl-isothiazole-4-carbonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-amino-3-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQFZPWSFDVYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363506 | |

| Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41808-35-9 | |

| Record name | 5-Amino-3-methyl-4-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41808-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-3-methyl-isothiazole-4-carbonitrile: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-methyl-isothiazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structural motifs, the isothiazole ring and the aminonitrile functionality, are present in various biologically active molecules. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also presents plausible synthetic routes and expected biological activities based on closely related analogues. The potential of this compound as an Aurora kinase inhibitor and as an antimicrobial/antifungal agent is discussed, supported by data from analogous structures. This document aims to serve as a foundational resource for researchers interested in the exploration and development of this compound and its derivatives.

Chemical and Physical Properties

This compound is a solid, off-white to light yellow compound.[1] Its core structure consists of a methylated isothiazole ring substituted with an amino group at the 5-position and a nitrile group at the 4-position. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅N₃S | [2][3][4][5][6][7][8] |

| Molecular Weight | 139.18 g/mol | [1][2][3][4][5][6][7][8] |

| CAS Number | 41808-35-9 | [2][3][4][5][6][7] |

| Appearance | Off-White to Light Yellow Solid | [1][8] |

| Melting Point | 202 °C | [2][3][4][5][6][7][8] |

| Boiling Point (Predicted) | 198.6 ± 40.0 °C at 760 mmHg | [2][3][4][5][6][7][8] |

| Density (Predicted) | 1.35 - 1.4 ± 0.1 g/cm³ | [2][3][4][5][6][7][8] |

| Flash Point (Predicted) | 73.9 ± 27.3 °C | [2][3][4][5][6][7] |

| Refractive Index (Predicted) | 1.610 | [2][3][4][5][6][7] |

| Purity | ≥95% | [1][8] |

| Storage Temperature | 2-8°C | [8] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the reaction of (1-amino-1-cyano-2-oxopropylidene)malononitrile with a sulfurizing agent, followed by cyclization. An alternative and more established general method for the synthesis of 5-aminoisothiazoles is the ring-closure of β-iminothioamides with an oxidizing agent.[9]

Representative Experimental Protocol for Synthesis of a 5-Aminoisothiazole Derivative

The following is a representative protocol adapted from the synthesis of 5-amino-3-methylisothiazole.[9] Note: This is a generalized procedure and would require optimization for the synthesis of the title compound.

-

Preparation of Chloramine Solution: An ice-cooled solution of sodium hydroxide in water and ice is treated with chlorine gas until the desired weight increase is achieved. This solution is then added to an ice-cooled solution of aqueous ammonia in water and ice to form a chloramine solution.

-

Reaction: To the freshly prepared chloramine solution, powdered β-iminothio-n-butyramide is added. The mixture is shaken for several hours and then left to stand overnight.

-

Extraction: The resulting solution is filtered and extracted multiple times with diethyl ether.

-

Purification: The combined ether extracts are dried over a suitable drying agent (e.g., magnesium sulfate) and the solvent is evaporated to yield the crude product. Further purification can be achieved by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free base.

Biological Properties and Potential Applications

While specific biological data for this compound is scarce in the public domain, the structural class to which it belongs—aminothiazoles and isothiazoles—is known for a range of biological activities.

Potential as an Aurora Kinase Inhibitor

The aminothiazole scaffold is a well-recognized pharmacophore in the development of kinase inhibitors, particularly targeting Aurora kinases.[3][4][5][10][11] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in the development of various cancers, making them attractive targets for cancer therapy.[3][4] Aminothiazole-based inhibitors typically function by competing with ATP for the binding site on the kinase.

Aurora kinases (A, B, and C) are essential for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4][10] Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells. The hallmarks of Aurora kinase inhibition include a decrease in the phosphorylation of histone H3 at serine 10 (a substrate of Aurora B), failure of cytokinesis, and endoreduplication.[10]

The following table presents IC₅₀ values for some aminothiazole derivatives against Aurora kinases to illustrate the potential potency of this class of compounds.

| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |

| Aminothiazole Derivative 29 | 79 | - | [3] |

| Aminothiazole Derivative 30 | 140 | - | [3] |

Antimicrobial and Antifungal Potential

Isothiazole and thiazole derivatives have a long history of use as antimicrobial and antifungal agents.[1][12][13] They are known to be effective against a broad spectrum of bacteria and fungi.[1][12] The isothiazole core is valuable in the development of agents targeting infectious diseases.[8]

The antifungal mechanism of some isothiazole derivatives involves the inhibition of oxysterol-binding protein (ORP).[1][2] ORPs are crucial for lipid transport and homeostasis within the fungal cell. Inhibition of this protein disrupts these processes, leading to cell death.[2] Additionally, in plants, some isothiazole derivatives can induce systemic acquired resistance (SAR) by activating the salicylic acid signaling pathway.[1][2] For other thiazole derivatives, the mechanism may involve disruption of the fungal cell wall or cell membrane.[12]

The following table shows the minimum inhibitory concentration (MIC) for some thiazole derivatives against various microbial strains.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Thiazole Derivatives | Candida albicans | 0.008 - 7.81 | [12] |

| Isothiazole-thiazole Derivative (6u) | Pseudoperonospora cubensis (EC₅₀) | 0.046 | [1][2] |

| Isothiazole-thiazole Derivative (6u) | Phytophthora infestans (EC₅₀) | 0.20 | [1][2] |

Representative Experimental Protocols for Biological Assays

Aurora Kinase Inhibition Assay

A common method to determine the in vitro potency of a kinase inhibitor is a radiometric filter binding assay or a fluorescence-based assay.

-

Reaction Setup: The assay is typically performed in a multi-well plate. Each well contains the kinase, a substrate (e.g., a peptide), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Compound Addition: The test compound (this compound) is added at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the kinase reaction to proceed.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a multi-well plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and agrochemical development. Its structural similarity to known Aurora kinase inhibitors and antifungal agents suggests that it may exhibit similar biological activities. While detailed experimental data for this specific compound is not widely available, this guide provides a comprehensive overview of its known properties and plausible synthetic and biological profiles based on related compounds. Further research is warranted to fully elucidate the synthetic methods, spectral characteristics, and biological activity of this compound to unlock its full potential.

References

- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. This compound [myskinrecipes.com]

- 9. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 10. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

5-Amino-3-methyl-isothiazole-4-carbonitrile chemical structure and IUPAC name

This guide provides a detailed overview of the chemical structure, nomenclature, and key physicochemical properties of 5-Amino-3-methyl-isothiazole-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 5-Amino-3-methyl-1,2-thiazole-4-carbonitrile .[1] It is also commonly referred to as 5-Amino-3-methylisothiazole-4-carbonitrile.[2][3][4][5][6][7] The structure consists of a five-membered isothiazole ring containing a methyl group at position 3, a carbonitrile group at position 4, and an amino group at position 5.

The chemical structure is visualized in the diagram below.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃S | [2][3][4] |

| Molecular Weight | 139.18 g/mol | [4][8] |

| CAS Number | 41808-35-9 | [2][3][8] |

| Melting Point | 202 °C | [2][3][8] |

| Boiling Point | 198.6 ± 40.0 °C at 760 mmHg | [2][3] |

| Density | 1.4 ± 0.1 g/cm³ | [2][3] |

| Flash Point | 73.9 ± 27.3 °C | [2][3] |

| Refractive Index | 1.610 | [2][3] |

Experimental Protocols

This document focuses on the chemical structure and nomenclature of this compound. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the current scope. Researchers interested in such procedures are encouraged to consult specialized chemical synthesis and analysis literature.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 41808-35-9 [amp.chemicalbook.com]

- 6. Custom chemicals & building blocks product catalogue [acints.com]

- 7. This compound CAS#: 41808-35-9 [amp.chemicalbook.com]

- 8. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-methylisothiazole-4-carbonitrile (CAS 41808-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methylisothiazole-4-carbonitrile, identified by the CAS number 41808-35-9, is a heterocyclic organic compound featuring an isothiazole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by isothiazole derivatives. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of a representative synthesis workflow and a potential biological signaling pathway.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for 5-Amino-3-methylisothiazole-4-carbonitrile are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃S | [1][2] |

| Molecular Weight | 139.18 g/mol | [1][2][3] |

| Melting Point | 202 °C | [1][2][3] |

| Boiling Point (Predicted) | 198.6 ± 40.0 °C at 760 mmHg | [1][2][3] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 5.00 ± 0.50 | |

| LogP (XLogP3) | 0.45 | [1][2] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and reproducible experimental methods. The following sections detail the protocols for measuring the key parameters of 5-Amino-3-methylisothiazole-4-carbonitrile.

Melting Point Determination

Methodology: Capillary Melting Point Method

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered 5-Amino-3-methylisothiazole-4-carbonitrile is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[4][5]

-

Purity Check: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination (for Solids)

Since 5-Amino-3-methylisothiazole-4-carbonitrile is a solid at room temperature with a high melting point, its boiling point is predicted. However, a general experimental protocol for determining the boiling point of a solid organic compound is provided below.

Methodology: Thiele Tube Method

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of the substance is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the sample in the test tube.

-

Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing the heating oil.[6]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[6][7]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Methodology: Qualitative Solubility Tests

Apparatus:

-

Test tubes

-

Vortex mixer or glass stirring rods

-

Spatula

-

Graduated cylinders or pipettes

Solvents:

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

5% Sodium hydroxide (NaOH) solution

-

5% Hydrochloric acid (HCl) solution

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

General Procedure: Approximately 2-3 mg of 5-Amino-3-methylisothiazole-4-carbonitrile is placed in a test tube. About 0.5 mL of the chosen solvent is added. The mixture is agitated vigorously for 1-2 minutes.

-

Observation: The sample is considered "soluble" if it dissolves completely. If any solid remains, it is deemed "insoluble."

-

Systematic Testing:

-

Water Solubility: Test solubility in water. If soluble, the compound is likely a low molecular weight polar compound.

-

Ether Solubility: Test solubility in diethyl ether.

-

Acid/Base Solubility: If insoluble in water, test solubility in 5% NaOH and 5% HCl.

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in 5% HCl suggests a basic functional group (like the amino group in the test compound).

-

-

Sulfuric Acid Solubility: If insoluble in the above, test solubility in cold, concentrated H₂SO₄. Solubility in this strong acid suggests the presence of a functional group that can be protonated, such as one containing nitrogen or oxygen.

-

pKa Determination

Methodology: Potentiometric Titration

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Reagents:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

High-purity water (degassed to remove CO₂)

-

5-Amino-3-methylisothiazole-4-carbonitrile

Procedure:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The beaker containing the sample solution is placed on the magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (NaOH solution, as the compound has a basic amino group).

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[8][9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the point of inflection on the titration curve.[10] This can be determined more accurately from the first or second derivative of the titration curve.

LogP Determination

Methodology: Shake-Flask Method

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Reagents:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

5-Amino-3-methylisothiazole-4-carbonitrile

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[11][12]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.[13]

-

Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.[14]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to break up any emulsions.[13]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.[14][15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[11][12]

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic route for 5-Amino-3-methylisothiazole, a precursor to the title compound. This workflow is based on general principles of isothiazole synthesis.

Caption: Synthetic workflow for 5-Amino-3-methylisothiazole.

Potential Signaling Pathway Involvement

Isothiazole and related thiazole derivatives have been investigated as inhibitors of various protein kinases. The diagram below illustrates a representative signaling pathway, the PI3K/Akt/mTOR pathway, which is a common target for kinase inhibitors in cancer therapy. While direct inhibition by 5-Amino-3-methylisothiazole-4-carbonitrile is not confirmed, this serves as a plausible model for its potential mechanism of action based on its structural class.

Caption: Representative PI3K/Akt/mTOR signaling pathway.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 5-Amino-3-Methyl-Isothiazole-4-Carbonitrile [myskinrecipes.com]

- 4. davjalandhar.com [davjalandhar.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

The Biological Frontier of Substituted Isothiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold, a five-membered aromatic heterocycle containing nitrogen and sulfur, has emerged as a privileged structure in medicinal chemistry and agrochemical research. Its unique electronic properties and versatile substitution patterns allow for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of substituted isothiazoles, with a focus on their applications in oncology, infectious diseases, inflammation, and agriculture. The content herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel isothiazole-based compounds.

Quantitative Biological Activity of Substituted Isothiazoles

The biological efficacy of substituted isothiazoles has been quantified across a range of therapeutic and agricultural applications. The following tables summarize key activity data for representative compounds.

Table 1: Anticancer and Cytotoxic Activity

| Compound Class | Specific Compound(s) | Target Cell Line(s) | Activity Metric | Value | Reference(s) |

| Benzo[d]isothiazole Schiff Bases | Compound 1e and others | Various leukemia and solid tumor cell lines | CC50 | 4-9 µM | [1] |

| Thiazole-based HDAC Inhibitors | Compounds 15a, 15d | HepG2 | IC50 | Not specified | [2] |

| Benzothiazole-based HDAC Inhibitors | Compound 26 | HDAC1, HDAC2, HDAC6 | IC50 | < 150 nM (HDAC1/2), 11 nM (HDAC6) | [3] |

| Thiazole-Phthalimide Derivatives | Compound 5b | MCF-7 | IC50 | 0.2 ± 0.01 µM | [4] |

| Thiazole-Phthalimide Derivatives | Compound 5k | MDA-MB-468 | IC50 | 0.6 ± 0.04 µM | [4] |

| Thiazole-Phthalimide Derivatives | Compound 5g | PC-12 | IC50 | 0.43 ± 0.06 µM | [4] |

| Naphthalene-azine-thiazole Derivatives | Compound 6a | OVCAR-4 | IC50 | 1.569 ± 0.06 μM | [5] |

| Naphthalene-azine-thiazole Derivatives | Compound 6a | PI3Kα | IC50 | 0.225 ± 0.01 μM | [5] |

| 2-(alkylamido)thiazole derivatives | Various | L1210 | IC50 | 4-8 µM | [6] |

| 2-(arylamido)thiazole derivatives | Various | L1210 | IC50 | 0.2-1 µM | [6] |

Table 2: Antimicrobial and Antifungal Activity

| Compound Class | Specific Compound(s) | Target Organism(s) | Activity Metric | Value | Reference(s) |

| 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles | Novel synthesized compounds | Various bacteria | Lowest Inhibitory Doses | 4 to 32 µg/mL | [7] |

| Isothiazole–thiazole Derivatives | Compound 6u | Pseudoperonospora cubensis | EC50 | 0.046 mg/L | [8][9] |

| Isothiazole–thiazole Derivatives | Compound 6u | Phytophthora infestans | EC50 | 0.20 mg/L | [8][9] |

| Isothiazole–thiazole Derivatives | Compounds 6o, 6s | Alternaria solani | EC50 | 8.92 mg/L, 7.84 mg/L | [8] |

| Isothiazole–thiazole Derivatives | Compounds 6b, 6c | Sclerotinia sclerotiorum | EC50 | 0.22 mg/L, 0.53 mg/L | [8] |

| Benzo[d]thiazole Derivatives | Compounds 13, 14 | MRSA, E. coli, A. niger | MIC | 50–75 μg/mL | [10] |

Table 3: Anti-inflammatory Activity

| Compound Class | Specific Compound(s) | In Vivo Model | Activity Metric | Value | Reference(s) |

| Thiazolyl/Isothiazolyl Azomethine Derivatives | Various synthesized compounds | Carrageenan-induced mice paw edema | % Inhibition | 16.3 - 64% | [11] |

| 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides | Various synthesized compounds | Carrageenan-induced edema, air-pouch inflammation | - | Significant anti-inflammatory activity | [12] |

Key Signaling Pathways and Mechanisms of Action

Substituted isothiazoles exert their biological effects through modulation of various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Histone Deacetylase (HDAC) Inhibition

Certain isothiazole derivatives function as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3][7] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[2][13] This mechanism is a key strategy in cancer therapy.[2][7]

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of these kinases is common in many cancers, making them attractive therapeutic targets.[14][15] Isothiazole derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[15][16]

Oxysterol-Binding Protein (OSBP) Inhibition

In the realm of agrochemicals, certain isothiazole derivatives, such as oxathiapiprolin, target the oxysterol-binding protein (OSBP) in oomycetes.[8][17] OSBP is crucial for lipid metabolism and vesicle transport, and its inhibition disrupts fungal development, leading to a potent fungicidal effect.[8][18] Some antiviral compounds also target the human OSBP, highlighting its importance in viral replication.[10][19]

Experimental Protocols

The following section details standardized methodologies for the evaluation of the biological activity of substituted isothiazoles.

In Vitro Anticancer and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[20][21]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isothiazole compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 or CC50 value.

In Vitro Antifungal Assay

Mycelial Growth Rate Method

This method is commonly used to determine the efficacy of antifungal compounds.[22][23]

-

Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.

-

Compound Incorporation: Incorporate the isothiazole compounds at various concentrations into the molten agar.

-

Inoculation: Place a mycelial plug from a fresh culture of the target fungus onto the center of the solidified agar in each petri dish.

-

Incubation: Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches a specific diameter.

-

Measurement: Measure the diameter of the fungal colony in each plate.

-

Data Analysis: Calculate the percentage of inhibition of mycelial growth compared to the control and determine the EC50 value.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[11][24][25]

-

Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the isothiazole compound or a vehicle control to the animals via an appropriate route (e.g., oral or intraperitoneal).

-

Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the compound-treated groups compared to the control group.

Conclusion

Substituted isothiazoles represent a versatile and highly promising class of biologically active molecules. Their demonstrated efficacy in diverse areas such as oncology, infectious disease, and agriculture underscores the value of continued research and development in this chemical space. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the discovery and optimization of the next generation of isothiazole-based therapeutics and crop protection agents. The exploration of their mechanisms of action will undoubtedly unveil new biological pathways and therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uncovering oxysterol-binding protein (OSBP) as a target of the anti-enteroviral compound TTP-8307 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BioKB - Publication [biokb.lcsb.uni.lu]

- 18. Inhibition of OSBP blocks retrograde trafficking by inducing partial Golgi degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differing activities of oxysterol-binding protein (OSBP) targeting anti-viral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Guidelines for cell viability assays [ouci.dntb.gov.ua]

- 21. benchchem.com [benchchem.com]

- 22. elar.urfu.ru [elar.urfu.ru]

- 23. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. wjpmr.com [wjpmr.com]

- 25. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of 5-Amino-Isothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-isothiazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review on the discovery, synthesis, and biological evaluation of 5-amino-isothiazole derivatives. It is designed to serve as an in-depth resource, offering detailed experimental protocols, quantitative biological data, and a thorough exploration of the mechanisms of action, particularly in the context of anticancer and antimicrobial applications.

Introduction to 5-Amino-Isothiazole Derivatives

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a key pharmacophore found in numerous biologically active compounds. The introduction of an amino group at the 5-position significantly influences the molecule's electronic properties and hydrogen bonding capacity, making it a versatile building block for drug design.

The journey of 5-amino-isothiazole derivatives from their initial synthesis to their recognition as potent modulators of various biological pathways has been marked by significant advancements in synthetic chemistry and a deeper understanding of their structure-activity relationships (SAR). Early discoveries highlighted their potential as antibacterial agents, with a notable example being the development of sulfanilamide derivatives.[1] Subsequent research has expanded their therapeutic landscape to include anticancer, anti-inflammatory, antiviral, and antifungal activities.[2][3]

Synthesis of 5-Amino-Isothiazole Derivatives

The synthesis of the 5-amino-isothiazole core and its derivatives can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Hantzsch Thiazole Synthesis and Related Methods

A widely employed method for the synthesis of the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[4] This approach can be adapted for the synthesis of 2-aminothiazole derivatives, which can then be further functionalized at the 5-position.

Ring-Closure of β-Iminothioamides

An early and effective method for the direct synthesis of 5-amino-isothiazoles involves the oxidative ring-closure of β-iminothioamides. This process typically utilizes oxidizing agents such as chloramine, potassium persulfate, or hydrogen peroxide to facilitate the formation of the isothiazole ring.

Modern Synthetic Approaches

More contemporary methods offer improved yields, milder reaction conditions, and greater functional group tolerance. These include:

-

Halogenation and Nucleophilic Substitution: This two-step protocol involves the initial halogenation of a pre-formed thiazole ring at the 5-position, followed by a nucleophilic substitution with an amine to introduce the desired amino group.

-

Multi-component Reactions: One-pot, multi-component reactions have gained traction for their efficiency in generating molecular diversity. These reactions can bring together several starting materials in a single step to construct complex 5-amino-isothiazole derivatives.

Quantitative Data on Biological Activity

The therapeutic potential of 5-amino-isothiazole derivatives is underscored by their potent activity in a range of biological assays. This section summarizes key quantitative data, providing a comparative overview of their efficacy.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 5-amino-isothiazoles. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[5][6]

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 6a | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | [6] |

| Compound 13c | AGS (Gastric Adenocarcinoma) | 4.0 | [7] |

| HT-29 (Colorectal Adenocarcinoma) | 4.4 | [7] | |

| Compound 13d | AGS (Gastric Adenocarcinoma) | 7.2 | [7] |

| HT-29 (Colorectal Adenocarcinoma) | 11.2 | [7] | |

| Dasatinib Derivative 6d | K563 (Leukemia) | Comparable to Dasatinib | [8] |

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of 5-amino-isothiazole derivatives have been extensively evaluated, with many compounds demonstrating significant efficacy against a broad spectrum of pathogens.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Myxothiazol | Mycobacterium sp. GBF 3 | 6.3 | [9] |

| Compound 41F5 | Cryptococcus neoformans | 1 | [10] |

| Compound 5a8 | Candida albicans | 9 (MIC80) | [11] |

| Compound 11 | Staphylococcus aureus | 256 | [6] |

| Compound 12 | Staphylococcus aureus | 256 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to reproduce and build upon these findings.

General Synthesis of 2-Amino-4-phenyl-5-phenylazothiazole Derivatives

A representative protocol for the synthesis of a 5-arylazo-2-aminothiazole derivative is as follows:

-

Diazotization: Aniline (or a substituted aniline) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes to ensure complete diazotization.

-

Coupling Reaction: 2-Amino-4-phenylthiazole is dissolved in pyridine and cooled to 0-5°C. The freshly prepared diazonium salt solution is then added slowly to the thiazole solution with constant stirring. The reaction mixture is stirred for several hours at low temperature.

-

Work-up and Purification: The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-amino-4-phenyl-5-phenylazothiazole derivative.[12]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 5-amino-isothiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway.

-

Cell Treatment and Lysis: Cancer cells are treated with the test compounds for a specified time. The cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the phosphorylated and total forms of PI3K, Akt, and mTOR.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][12]

Signaling Pathways and Mechanisms of Action

A critical aspect of drug development is understanding the molecular mechanisms by which a compound exerts its biological effects. For many 5-amino-isothiazole derivatives, their anticancer activity is attributed to the inhibition of key signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Several 5-amino-isothiazole derivatives have been identified as potent inhibitors of this pathway, often targeting one or more of the key kinases: PI3K, Akt, and mTOR.[5][6][12] Inhibition of this pathway leads to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.

Experimental Workflow for Mechanism of Action Studies

The following workflow outlines a logical approach to elucidating the mechanism of action of a novel 5-amino-isothiazole derivative.

Conclusion

5-Amino-isothiazole derivatives represent a rich and versatile class of compounds with significant therapeutic potential. Their journey from initial discovery to their current status as promising clinical candidates has been driven by continuous innovation in synthetic chemistry and a deepening understanding of their interactions with biological targets. The ability of these compounds to potently and often selectively modulate key signaling pathways, particularly the PI3K/Akt/mTOR pathway, has established them as a valuable scaffold in the development of novel anticancer agents. Furthermore, their broad-spectrum antimicrobial and antifungal activities highlight their potential to address the growing challenge of infectious diseases. This technical guide serves as a comprehensive resource to aid researchers in the continued exploration and development of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Potential Therapeutic Applications of the Isothiazole Scaffold: A Focus on 5-Amino-4-cyano-3-methylisothiazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. While direct therapeutic applications of 5-Amino-4-cyano-3-methylisothiazole are not extensively documented in publicly available research, its role as a key synthetic intermediate has led to the development of a wide array of derivatives with promising pharmacological profiles. This technical guide provides a comprehensive overview of the potential therapeutic applications stemming from the isothiazole core, with a particular focus on derivatives of 5-Amino-4-cyano-3-methylisothiazole and related aminothiazoles. We will delve into their synthesis, biological activities, and the experimental methodologies used to evaluate their potential.

The Isothiazole Core: A Versatile Pharmacophore

The isothiazole nucleus, a five-membered aromatic ring containing one nitrogen and one sulfur atom, serves as a versatile building block in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its capacity to bind to a wide range of biological targets. Derivatives of isothiazole have been reported to exhibit a broad spectrum of activities, including:

-

Anticancer and Antiproliferative Activity: Many isothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3]

-

Immunomodulatory Effects: Certain derivatives have been shown to possess immunosuppressive or immunostimulatory properties.[4]

-

Antimicrobial Activity: The isothiazole scaffold is present in compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Isothiazole-containing molecules have been investigated for their potential to mitigate inflammatory processes.[5]

-

Enzyme Inhibition: The structural features of isothiazoles make them suitable candidates for designing inhibitors of various enzymes.[6][7]

Synthesis of 5-Amino-4-cyano-3-methylisothiazole and its Derivatives

The synthesis of the core molecule, 5-Amino-4-cyano-3-methylisothiazole, can be achieved through various chemical routes. A common method involves the oxidation of a corresponding propenethioamide precursor.

General Synthesis Workflow:

Caption: General workflow for the synthesis of 5-Amino-4-cyano-3-methylisothiazole and its derivatives.

Therapeutic Potential of Isothiazole Derivatives

While data on 5-Amino-4-cyano-3-methylisothiazole is limited, studies on its derivatives and other aminothiazoles provide valuable insights into the therapeutic potential of this chemical class.

Anticancer and Antiproliferative Activity

Numerous studies have highlighted the anticancer potential of isothiazole and aminothiazole derivatives. These compounds often exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

Key Signaling Pathways in Cancer Targeted by Isothiazole Derivatives:

Caption: Potential signaling pathways targeted by isothiazole derivatives in cancer.

Table 1: Antiproliferative Activity of Selected Isothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | MV4-11 (Leukemia) | 4.4 µg/mL | [1] |

| Thiazole-amino acid hybrid 5a | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 8.02, 6.51, 6.84 | [3] |

| Thiazole-amino acid hybrid 5f | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | < 3.49, < 7.59, < 8.74 | [3] |

| Thiazole-amino acid hybrid 5o | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | < 3.49, < 7.59, < 8.74 | [3] |

Immunomodulatory Activity

Derivatives of 5-amino-3-methylisothiazolecarboxylic acid have been investigated for their effects on the immune system.[4] These studies suggest that the isothiazole scaffold can be modified to either suppress or stimulate immune responses, indicating potential applications in autoimmune diseases and immunotherapy.

Experimental Workflow for Immunological Activity Screening:

Caption: A typical experimental workflow for evaluating the immunomodulatory activity of isothiazole derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for key assays mentioned in the literature for related compounds.

MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isothiazole derivatives) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, which can be modulated by test compounds.

Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) and different concentrations of the test compound.

-

Proliferation Measurement: After 48-72 hours, assess cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into newly synthesized DNA.

-

CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before culture and measure the dilution of the dye in daughter cells by flow cytometry.

-

-

Data Analysis: Determine the effect of the compound on lymphocyte proliferation compared to the control.

Conclusion and Future Directions

The isothiazole scaffold, particularly the aminothiazole moiety, represents a rich source of biologically active compounds with significant therapeutic potential. While 5-Amino-4-cyano-3-methylisothiazole itself is primarily utilized as a synthetic precursor, its derivatives have demonstrated promising anticancer and immunomodulatory activities. Future research should focus on the synthesis and screening of novel derivatives of 5-Amino-4-cyano-3-methylisothiazole to explore their full therapeutic potential. Elucidating the precise mechanisms of action and identifying the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates. The application of structure-activity relationship (SAR) studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these promising molecules.

References

- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase [beilstein-journals.org]

- 7. Aminoisothiazolamides, a new class of potent inhibitors of lysyl‐tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Isothiazole-Based Compounds in Biological Systems

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole, a five-membered heterocyclic aromatic compound containing nitrogen and sulfur, forms the structural basis for a diverse range of biologically active molecules. From broad-spectrum biocides to targeted enzyme inhibitors, isothiazole derivatives have garnered significant attention in industrial and pharmaceutical applications. This technical guide provides an in-depth exploration of the core mechanisms of action of isothiazole-based compounds in biological systems, with a focus on their molecular interactions and the resultant physiological consequences.

The Primary Mechanism of Action: Electrophilic Attack by Isothiazolinones

The most well-documented mechanism of action for isothiazole-based compounds pertains to the isothiazolinone class, which are extensively used as antimicrobial agents. Their efficacy stems from their function as potent electrophiles, initiating a cascade of events that lead to microbial cell death. This process can be characterized by a two-step mechanism involving rapid metabolic inhibition followed by irreversible cellular damage.[1][2][3][4]

At the heart of their antimicrobial activity is the electrophilic nature of the isothiazolinone ring. These compounds readily react with nucleophiles, particularly the thiol groups (-SH) of cysteine residues within proteins.[1][5][6] This interaction leads to the formation of mixed disulfides, effectively inactivating critical enzymes and disrupting essential cellular processes.[5]

The primary targets of isothiazolinones are dehydrogenase enzymes that are crucial for central metabolic pathways.[1][3][4] By inhibiting these enzymes, isothiazolinones disrupt the Krebs cycle and the electron transport chain, leading to a rapid halt in cellular respiration and the generation of adenosine triphosphate (ATP), the cell's primary energy currency.[1] This immediate inhibition of growth, respiration, and energy synthesis is the first step in their biocidal action.[1][2][3]

The second, irreversible step involves widespread cellular damage. The disruption of metabolic processes and the extensive inactivation of thiol-containing proteins lead to the production of damaging free radicals and the destruction of protein thiols.[1][2][3] This cumulative damage ultimately results in a loss of cell viability.[1][3][4]

Targeted Enzyme Inhibition by Isothiazole Derivatives

Beyond the broad-spectrum activity of isothiazolinones, a diverse array of isothiazole derivatives have been developed as highly specific inhibitors of key enzymes involved in various disease pathologies. The isothiazole scaffold serves as a versatile pharmacophore that can be tailored to interact with the active sites of specific enzymes.

For instance, certain benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual functional inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), enzymes involved in inflammatory pathways.[7] The mechanism for these compounds is likely competitive inhibition, where the isothiazole derivative binds to the active site of the enzyme, preventing the binding of the natural substrate.

Modulation of Signaling Pathways

The biological effects of isothiazole-based compounds can also be attributed to their ability to modulate complex signaling pathways. For example, some isothiazole-thiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants by activating the salicylic acid pathway, in addition to their direct fungicidal activity.[8] This dual mode of action highlights the multifaceted capabilities of isothiazole compounds.

Quantitative Data on Biological Activity

The potency of isothiazole-based compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibitors and the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) for antimicrobial agents. The following tables summarize available quantitative data for representative isothiazole derivatives.

Table 1: Enzyme Inhibition by Isothiazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Benzo[d]isothiazole 1,1-dioxide analogues | 5-Lipoxygenase (5-LOX) | 0.15 - 23.6 | [7] |

| Benzo[d]isothiazole 1,1-dioxide analogues | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | 0.15 - 23.6 | [7] |

| Phenoxy thiazole derivatives | Acetyl-CoA carboxylase 2 (ACC2) | ~0.009 - 0.020 | [9] |

| 2-Amino thiazole derivatives | Carbonic anhydrase I | 0.008 | [10] |

| 2-Amino thiazole derivatives | Carbonic anhydrase II | 0.124 | [10] |

| 2-Amino thiazole derivatives | Acetylcholinesterase (AChE) | 0.129 | [10] |

| 2-Amino thiazole derivatives | Butyrylcholinesterase (BChE) | 0.083 | [10] |

Table 2: Antimicrobial and Fungicidal Activity of Isothiazole Derivatives

| Compound | Target Organism | EC50 (mg L⁻¹) | Reference |

| Isothiazole-thiazole derivative (6u) | Pseudoperonospora cubensis | 0.046 | [8] |

| Isothiazole-thiazole derivative (6u) | Phytophthora infestans | 0.20 | [8] |

Experimental Protocols

General Protocol for Determining Enzyme Inhibition (IC50)

A common method to determine the IC50 value of an isothiazole-based inhibitor involves a spectrophotometric or fluorometric enzyme activity assay.

-

Reagents and Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Isothiazole-based test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (specific to the enzyme)

-

Detection reagent (produces a measurable signal upon substrate conversion)

-

Microplate reader

-

-

Procedure:

-

A series of dilutions of the isothiazole test compound are prepared.

-

The enzyme, substrate, and assay buffer are added to the wells of a microplate.

-

The test compound dilutions are added to the respective wells. Control wells contain the solvent vehicle without the inhibitor.

-

The reaction is initiated, and the plate is incubated under optimal conditions (temperature, time) for the enzyme.

-

The detection reagent is added, and the signal (e.g., absorbance or fluorescence) is measured using a microplate reader.

-

The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

General Protocol for Determining Fungicidal Activity (EC50)

The EC50 value for a fungicidal isothiazole compound can be determined through a mycelial growth inhibition assay.

-

Reagents and Materials:

-

Fungal culture

-

Growth medium (e.g., Potato Dextrose Agar - PDA)

-

Isothiazole-based test compound (dissolved in a suitable solvent)

-

Petri dishes

-

Sterile equipment (e.g., cork borer, inoculation loop)

-

-

Procedure:

-

The isothiazole test compound is incorporated into the molten PDA at various concentrations.

-

The amended PDA is poured into sterile Petri dishes and allowed to solidify. Control plates contain the solvent vehicle.

-

A mycelial plug of a specific diameter is taken from the margin of an actively growing fungal culture and placed in the center of each PDA plate.

-

The plates are incubated at an appropriate temperature for the specific fungus.

-

The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

-

The percentage of mycelial growth inhibition is calculated for each concentration.

-

The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Conclusion

Isothiazole-based compounds exhibit a remarkable range of biological activities, underpinned by diverse mechanisms of action. The electrophilic nature of isothiazolinones makes them potent, broad-spectrum antimicrobial agents by targeting essential thiol-containing enzymes and disrupting core metabolic processes. In contrast, other isothiazole derivatives can be finely tuned to act as specific inhibitors of key enzymes, offering therapeutic potential for a variety of diseases. The continued exploration of the structure-activity relationships of isothiazole compounds promises to yield novel and effective molecules for a wide array of biological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. en.chemical-co.com [en.chemical-co.com]

- 3. onepetro.org [onepetro.org]

- 4. content.ampp.org [content.ampp.org]

- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Amino-3-methyl-isothiazole-4-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the heterocyclic compound 5-Amino-3-methyl-isothiazole-4-carbonitrile (CAS No. 41808-35-9). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, and MS) for this specific compound is not publicly available at this time.

While commercial suppliers assert that the compound's structure is confirmed by NMR and IR spectroscopy, the raw data and specific acquisition parameters have not been published in accessible literature. Key publications that describe the synthesis of this compound, which would be the most likely sources for this data, are not available in open-access formats. These include:

-

Goerdeler, J., & Pohland, H. W. (1963). Chemische Berichte, 96(2), 526-533.

-

Anderson, R. C., & Hsiao, Y. Y. (1975). Journal of Heterocyclic Chemistry, 12(5), 883-887.

This guide, therefore, provides a summary of the known physical and chemical properties of this compound, alongside generalized experimental protocols for the spectroscopic techniques requested. Additionally, a logical workflow for the synthesis and characterization of this compound is presented in a visual format.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃S | [1][2] |

| Molecular Weight | 139.18 g/mol | [1][2] |

| CAS Number | 41808-35-9 | [1][2] |

| Appearance | Off-White to Light Yellow Solid | [3] |

| Melting Point | 202 °C | [1][3] |

| Boiling Point (Predicted) | 198.6 ± 40.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1] |

General Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR, IR, and MS data for a solid organic compound such as this compound. These are intended as a guide and would require optimization for this specific analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy would be crucial for elucidating the chemical structure of the molecule.

-

Sample Preparation: A sample of approximately 5-10 mg of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used for data acquisition.

-

¹H NMR Acquisition: A standard proton experiment would be performed. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans would be acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., using a broadband decoupling sequence) would be conducted. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) would be necessary.

-

Data Processing: The resulting Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A benchtop FT-IR spectrometer would be used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: For a solid sample, direct insertion or direct infusion techniques would be suitable. The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a "soft" ionization technique that typically produces the protonated molecular ion ([M+H]⁺), confirming the molecular weight.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis, tandem mass spectrometry (MS/MS) experiments can be performed.

-

Data Processing: The acquired data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Synthesis and Characterization Workflow

While specific biological pathways involving this compound are not documented in the available literature, a general workflow for its synthesis and subsequent characterization can be visualized. This logical flow is essential in a research and development setting.

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

References

Navigating the Physicochemical Landscape of 5-Amino-3-methyl-isothiazole-4-carbonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Amino-3-methyl-isothiazole-4-carbonitrile, a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information on its physicochemical properties, predicted solubility and stability based on its structural features and the known chemistry of isothiazole derivatives, and provides detailed, standardized experimental protocols for researchers to determine these critical parameters.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in predicting its behavior in various solvent systems and under different environmental conditions. The table below summarizes the key known properties of this compound.

| Property | Value | Reference |

| CAS Number | 41808-35-9 | [2][3][4] |

| Molecular Formula | C₅H₅N₃S | [2][3][4] |

| Molecular Weight | 139.18 g/mol | [1][2][3] |

| Melting Point | 202 °C | [1][2][3] |

| Boiling Point (Predicted) | 198.6 ± 40.0 °C | [1][2][3] |

| Density (Predicted) | 1.35 - 1.4 ± 0.1 g/cm³ | [1][2][3] |

| XLogP3 | 0.45 | [2][3] |

| Appearance | Off-White to Light Yellow Solid | [1] |

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amino group can form hydrogen bonds with protic solvents, enhancing solubility. However, the overall heterocyclic structure may limit high solubility in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polar nature of the molecule, with its amino and nitrile groups, is expected to interact favorably with polar aprotic solvents. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low | The presence of polar functional groups is likely to result in poor solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[5][6]

Methodology: Isothermal Shake-Flask Solubility Assay

-